Cas no 25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one)

1-2-(1H-pyrazol-1-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone
- CHEMBL4561779
- ABA69996
- AKOS000221278
- 25699-96-1
- 1-(2-pyrazol-1-ylphenyl)ethanone
- 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- G25712
- DB-290526
- Z239548822
- SCHEMBL17742692
- 1-[2-(PYRAZOL-1-YL)PHENYL]ETHANONE
- DTXSID401286077
- EN300-27422
- 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
- 1-2-(1H-pyrazol-1-yl)phenylethan-1-one
-
- MDL: MFCD11978186
- インチ: InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3
- InChIKey: KSXDQTOYVBJSRV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.079313g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 186.079313g/mol
- 単一同位体質量: 186.079313g/mol
- 水素結合トポロジー分子極性表面積: 34.9Ų
- 重原子数: 14
- 複雑さ: 217
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
1-2-(1H-pyrazol-1-yl)phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B530535-50mg |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 50mg |
$ 95.00 | 2022-06-01 | ||
Enamine | EN300-27422-1.0g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-27422-0.25g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
A2B Chem LLC | AF35935-5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 5g |
$1167.00 | 2024-04-20 | |
A2B Chem LLC | AF35935-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$321.00 | 2024-04-20 | |
Aaron | AR00BIDN-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$398.00 | 2025-01-24 | |
Aaron | AR00BIDN-250mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 250mg |
$221.00 | 2025-01-24 | |
1PlusChem | 1P00BI5B-2.5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 2.5g |
$953.00 | 2025-02-25 | |
Enamine | EN300-27422-0.05g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-27422-5g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95% | 5g |
$1075.0 | 2023-09-10 |
1-2-(1H-pyrazol-1-yl)phenylethan-1-one 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
1-2-(1H-pyrazol-1-yl)phenylethan-1-oneに関する追加情報
Introduction to 1-2-(1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 25699-96-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-2-(1H-pyrazol-1-yl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 25699-96-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the class of pyrazole derivatives, which are well-documented for their versatility in pharmaceutical applications. The structural motif of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one combines a phenyl ring with an ethanone group, further functionalized by a pyrazol-1-yl substituent, making it a synthetically interesting scaffold for drug discovery.
The pyrazol-1-yl moiety is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. This functional group has been extensively studied in the development of antiviral, anti-inflammatory, and anticancer agents. The incorporation of the phenyl ring in 1-2-(1H-pyrazol-1-yl)phenylethan-1-one enhances its binding affinity to biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, the interest in pyrazole derivatives has surged due to their broad spectrum of biological activities. Researchers have been particularly focused on their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases. The structure of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one suggests that it may interact with kinases by mimicking natural substrates or by blocking ATP binding pockets. This has led to several studies investigating its efficacy as an inhibitor of aberrantly activated kinases in cancer cells.
One of the most compelling aspects of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis, starting from commercially available precursors such as pyrazole and phenylacetic acid derivatives. This ease of synthesis makes it an attractive scaffold for medicinal chemists who are looking to develop novel analogs with improved pharmacological properties.
Recent advancements in computational chemistry have further enhanced the study of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one. Molecular docking simulations have been employed to predict its binding interactions with various biological targets, including protein kinases and transcription factors. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
The potential applications of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one extend beyond oncology. Studies have shown that this compound may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The ability of pyrazole derivatives to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways has been well-documented, and 1-(2-(pyrazol)-3-yloxy)benzeneacetonitrile, a closely related compound, has shown promising results in preliminary antimicrobial assays.
In addition to its biological activities, the chemical stability of 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– makes it suitable for long-term storage and transportation, which is essential for both research and commercial purposes. The compound's solubility profile also allows for easy formulation in various solvents, facilitating its use in both in vitro and in vivo studies.
The integration of machine learning and artificial intelligence (AI) into drug discovery has revolutionized the way researchers identify promising candidates like (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester). AI-driven platforms can predict the biological activity of compounds based on their structural features, significantly reducing the time required for hit identification. When combined with experimental validation, this approach has led to the rapid development of novel therapeutic agents.
Future research on (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester) is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. The development of prodrugs or analogs with enhanced bioavailability could expand its clinical utility. Furthermore, investigating its potential as a scaffold for combination therapies may open up new avenues in treating complex diseases such as cancer and neurodegenerative disorders.
The growing body of evidence supporting the biological activity of pyrazole derivatives underscores the importance of compounds like (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester) (CAS No. [Insert relevant CAS number if applicable]). As research continues to uncover new therapeutic targets and mechanisms, compounds such as these will play a pivotal role in shaping the future of medicine.
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